molecular formula C17H16ClN3O5S B2520215 4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide CAS No. 899976-24-0

4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide

Cat. No. B2520215
CAS RN: 899976-24-0
M. Wt: 409.84
InChI Key: LJPBWYZSXVSRBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide is a chemical compound that has gained importance in scientific research due to its pharmacological properties. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.

Scientific Research Applications

C16H24ClN3O3S\mathrm{C_{16}H_{24}ClN_3O_3S}C16​H24​ClN3​O3​S

.

Anticancer Properties

This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it may inhibit tumor growth by interfering with cell division and inducing apoptosis (programmed cell death). Further investigations are needed to elucidate its mechanisms and assess its efficacy in vivo .

Anti-Inflammatory Activity

The thiazinan ring in the compound contributes to its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes or cytokines. Researchers have studied its effects in animal models of inflammation, such as carrageenan-induced paw edema. The compound shows promise as a potential anti-inflammatory drug candidate, but clinical trials are necessary for validation .

Antioxidant Effects

The nitrobenzamide moiety in the compound suggests antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Studies have explored its ability to scavenge reactive oxygen species (ROS) and prevent lipid peroxidation. Further research is needed to understand its potency and potential applications in oxidative stress-related diseases .

Antimicrobial Properties

In vitro experiments have demonstrated that this compound exhibits antimicrobial activity against bacteria and fungi. It may disrupt microbial membranes or interfere with essential cellular processes. Researchers have investigated its potential as an alternative to existing antibiotics. However, challenges remain in optimizing its efficacy and minimizing toxicity .

Neuroprotective Potential

The compound’s structure suggests possible interactions with neuronal receptors or enzymes. Researchers have explored its neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. It may modulate neurotransmitter systems or reduce oxidative stress in neurons. Clinical trials are necessary to validate its neuroprotective properties .

Drug Delivery Systems

Due to its unique structure, this compound could serve as a building block for drug delivery systems. Researchers have investigated its use in nanocarriers, micelles, or liposomes. By attaching therapeutic agents to its functional groups, it may enhance drug solubility, stability, and targeted delivery to specific tissues .

properties

IUPAC Name

4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O5S/c18-15-8-3-12(11-16(15)21(23)24)17(22)19-13-4-6-14(7-5-13)20-9-1-2-10-27(20,25)26/h3-8,11H,1-2,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPBWYZSXVSRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide

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